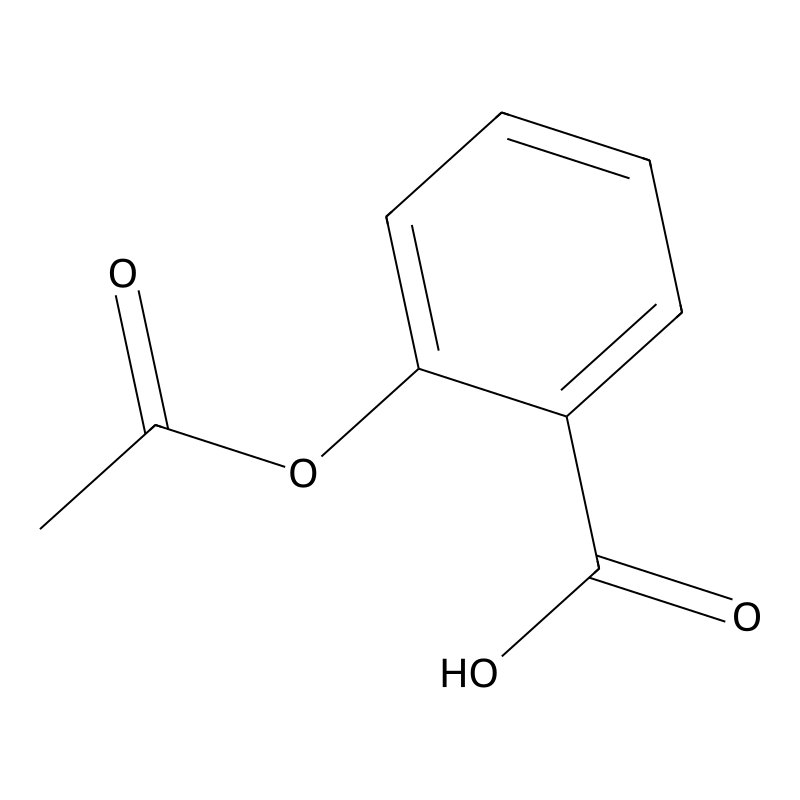

Aspirin

C9H8O4

CH3COOC6H4COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H8O4

CH3COOC6H4COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether

In water, 4,600 mg/L at 25 °C

Solubility in water, g/100ml at 15Â °C: 0.25 (poor)

(77 °F): 0.3%

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Aspirin's Mechanism of Action: Cyclooxygenase Acetylation and Beyond

Introduction to Aspirin Pharmacology and COX Inhibition

This compound (acetylsalicylic acid, ASA) represents one of the most extensively studied pharmacological agents in medical history. While its clinical applications have evolved since its synthesis in 1897, its fundamental mechanism as a cyclooxygenase (COX) inhibitor through serine acetylation remains the cornerstone of its therapeutic effects. This compound's unique biochemical action differs fundamentally from other nonsteroidal anti-inflammatory drugs (NSAIDs) through its irreversible covalent modification of COX isozymes, specifically targeting a serine residue near the active site of both COX-1 and COX-2 isoforms. This acetylation event prevents the oxidative conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby mediating this compound's anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. Beyond this canonical mechanism, emerging research has revealed that this compound and its metabolite salicylate exert additional effects through non-COX-mediated pathways, including modulation of gene expression and kinase inhibition, which may contribute to its chemopreventive properties observed in epidemiological studies. This whitepaper provides a comprehensive technical analysis of this compound's molecular mechanisms, with particular emphasis on structural determinants of COX acetylation, quantitative aspects of enzyme inhibition, and experimental methodologies for investigating these phenomena.

COX Isoforms and this compound's Irreversible Inhibition Mechanism

The cyclooxygenase enzyme family consists of at least two major isoforms, COX-1 and COX-2, which share approximately 60% sequence identity and similar structural folds but differ significantly in their expression patterns and biological functions. COX-1 is constitutively expressed in most tissues and regulates physiological functions such as gastric mucosal protection, platelet aggregation, and renal blood flow. In contrast, COX-2 is primarily induced in response to inflammatory stimuli, cytokines, and growth factors, making it the principal mediator of inflammatory prostaglandin synthesis. Both isoforms catalyze the same two-step reaction: the cyclooxygenase reaction that converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase reaction that reduces PGG2 to prostaglandin H2 (PGH2), the precursor for various prostanoids.

This compound's mechanism of action fundamentally differs from other NSAIDs through its irreversible acetylation of a specific serine residue in the COX active site:

- COX-1 acetylation: Serine 530 (Ser530) acetylation sterically hinders arachidonic acid access to the catalytic site, completely blocking prostaglandin synthesis. The acetylation is irreversible, and recovery of COX-1 activity requires new protein synthesis.

- COX-2 acetylation: Serine 516 (Ser516) acetylation allows partial oxygenase activity but alters enzyme function, leading to the production of 15-hydroxyeicosatetraenoic acid (15-HETE) instead of prostaglandins.

The diagram below illustrates the sequential mechanism of this compound's irreversible COX inhibition:

Figure 1: Sequential mechanism of this compound's irreversible cyclooxygenase inhibition through covalent acetylation.

Structural Determinants of COX Selectivity and Inhibition Kinetics

Computational and crystallographic studies have revealed detailed insights into the structural basis for this compound's differential activity against COX isoforms. Advanced computational approaches, including Born-Oppenheimer molecular dynamics simulations with ab initio quantum mechanical/molecular mechanical potential and umbrella sampling, have characterized a substrate-assisted inhibition mechanism for this compound acetylating COX enzymes. This mechanism proceeds through two successive stages with a metastable tetrahedral intermediate, where the carboxyl group of this compound itself serves as the general base to abstract the proton from the serine hydroxyl group [1].

The kinetic selectivity of this compound for COX-1 over COX-2 represents a crucial aspect of its pharmacological profile. Computational studies indicate the activation free energy barrier for this compound acetylating COX-2 is approximately 2.4 kcal/mol higher than for COX-1, corresponding to an approximately 49-fold difference in inhibition rate (k~inact~) that aligns with experimental observations of this compound being 10-100 times more potent against COX-1 [1]. This differential inhibition stems primarily from variations in the covalent inhibition reaction kinetics rather than the initial reversible binding step, which exhibits comparable affinity for both isoforms (binding energies of -3.5 ± 0.4 and -3.8 ± 0.5 kcal/mol for COX-1 and COX-2, respectively).

Key residue contributions to transition state stabilization during the acetylation process include:

- Tyr385: Forms hydrogen bonds with the carbonyl oxygen of this compound, stabilizing the accumulated negative charge during Ser530 acetylation (stabilizes TS1 by ~4 kcal/mol).

- Tyr348: Participates in a hydrogen-bonding network with Tyr385 to further stabilize the transition state (contributes ~2 kcal/mol stabilization).

- Arg120: Interestingly, this residue appears to destabilize the transition state during the acetylation reaction despite its importance for initial binding of carboxylic acid-containing inhibitors.

The structural architecture of the COX active site, particularly the larger catalytic pocket and side pocket in COX-2, contributes to the differential inhibition kinetics. The more constrained active site of COX-1 facilitates more optimal positioning of this compound for nucleophilic attack by Ser530, whereas the more voluminous COX-2 active site reduces the efficiency of this acetylation reaction.

Quantitative Analysis of COX Acetylation and Inhibition

Concentration-Dependent Acetylation Efficiency

Recent studies have quantified the concentration-dependent relationship between this compound exposure, COX-2 acetylation extent, and functional inhibition of prostanoid biosynthesis. Using advanced proteomic approaches based on the AQUA strategy for absolute protein quantitation by liquid chromatography-mass spectrometry, researchers have developed direct biomarkers to evaluate this compound's action on COX-2 by assessing acetylation at serine-516 [2].

Table 1: Concentration-Dependent COX-2 Acetylation and Functional Inhibition by this compound

| This compound Concentration | % COX-2 Acetylation | % Reduction in PGE₂ Biosynthesis | Cellular Models |

|---|---|---|---|

| Low micromolar range | ~20-30% | ~40-60% | HCA-7 cells, LPS-stimulated monocytes, IL-1β-stimulated intestinal epithelial cells |

| ~1000 μM | ~80% | ~97% | HCA-7 cells, LPS-stimulated monocytes, IL-1β-stimulated intestinal epithelial cells |

| In vitro excess | 40-50% | 80-90% | Human recombinant COX-2 |

This quantitative analysis demonstrates that maximal COX-2 acetylation approaches approximately 80% at high this compound concentrations (1000 μM), associated with virtually complete (97%) reduction in prostaglandin E₂ (PGE₂) biosynthesis. The half-maximal effective concentration (EC~50~) values for both acetylation and functional inhibition fall in the low micromolar range across different cell types, indicating consistent concentration-response relationships [2].

Comparative Kinetic Parameters for COX Inhibition

Table 2: Kinetic Parameters of this compound Interaction with COX Isoforms

| Parameter | COX-1 | COX-2 | Experimental System |

|---|---|---|---|

| Non-covalent Binding Energy | -3.5 ± 0.4 kcal/mol | -3.8 ± 0.5 kcal/mol | Computational molecular dynamics simulations [1] |

| Activation Free Energy Barrier | 16.2 ± 0.1 kcal/mol | 18.6 ± 0.1 kcal/mol | QM/MM MD simulations with umbrella sampling [1] |

| Experimental Inhibition Barrier | 19.2-19.7 kcal/mol | - | Derived from k~inact~ [1] |

| Inhibition Potency Ratio | 1 (reference) | 10-100 times less potent | Multiple experimental systems [1] |

| Structural Determinant | Ser530 acetylation | Ser516 acetylation | Crystallographic evidence [3] |

The kinetic data highlight that while this compound exhibits similar initial binding affinity for both COX isoforms, the covalent inhibition step shows significant kinetic differentiation, with COX-1 acetylation proceeding more rapidly due to a lower activation energy barrier. This differential inhibition kinetics forms the basis for this compound's dosing-dependent effects, with low doses selectively inhibiting platelet COX-1 while higher doses are required for anti-inflammatory effects through COX-2 inhibition.

Transcriptional Regulation of COX-2 by this compound and Salicylate

Beyond its direct enzymatic inhibition, this compound and its primary metabolite, salicylate, exert significant effects on COX-2 gene expression at therapeutic concentrations. This represents an important additional mechanism contributing to this compound's anti-inflammatory properties, particularly given that salicylate itself has very weak direct inhibitory activity against COX enzymatic function [4] [5].

Research demonstrates that both this compound and sodium salicylate equipotently inhibit COX-2 mRNA and protein expression in human umbilical vein endothelial cells (HUVEC) and human foreskin fibroblasts (HFF) stimulated with interleukin-1β (IL-1β) or phorbol 12-myristate 13-acetate (PMA). This suppression occurs at the transcriptional level through inhibition of nascent COX-2 transcript synthesis rather than affecting mRNA stability. The inhibitory effect is more pronounced in serum-deprived cells, suggesting cell cycle regulation may influence this process [4].

The molecular mechanism involves suppression of C/EBPβ binding to the COX-2 promoter region at pharmacological concentrations (10⁻⁵ to 10⁻⁶ M), without affecting NF-κB binding, which requires much higher salicylate concentrations (>5 mM). This C/EBPβ-mediated transcriptional suppression represents a specific pharmacological action at clinically relevant concentrations, in contrast to the non-specific kinase inhibition observed at suprapharmacological levels. Additionally, salicylates similarly inhibit inducible nitric oxide synthase (iNOS) expression through the same C/EBPβ-dependent mechanism, providing a coordinated anti-inflammatory effect on multiple inflammatory mediators [5].

This transcriptional regulation pathway is illustrated in the following diagram:

Figure 2: Transcriptional suppression of COX-2 expression by this compound and salicylate through inhibition of C/EBPβ binding to the COX-2 promoter.

Experimental Protocols for Assessing COX Acetylation and Inhibition

Proteomic Analysis of COX-2 Acetylation Using AQUA Mass Spectrometry

The AQUA (Absolute QUAntification) strategy enables precise measurement of COX-2 acetylation at serine-516 through liquid chromatography-mass spectrometry, providing a direct biomarker of this compound's biochemical action [2].

Protocol Details:

- Cell Culture Systems: Human colon cancer cell line HCA-7, isolated human monocytes stimulated with LPS, or human intestinal epithelial cells stimulated with IL-1β.

- This compound Treatment: Concentration range from low micromolar to millimolar (e.g., 1-1000 μM) for defined exposure periods.

- Sample Preparation: Cell lysis, protein extraction, and proteolytic digestion using specific enzymes (e.g., trypsin) to generate signature peptides encompassing the acetylation site.

- AQUA Standards: Synthetic heavy isotope-labeled peptides with and without acetyl modification serve as internal standards for absolute quantitation.

- LC-MS Analysis: Liquid chromatography separation coupled with tandem mass spectrometry using multiple reaction monitoring (MRM) for precise quantification.

- Data Analysis: Calculation of the percentage acetylation based on the ratio of acetylated to non-acetylated peptide signals, normalized using the heavy standards.

This approach allows researchers to directly correlate the extent of COX-2 acetylation with functional inhibition of prostaglandin production under various experimental conditions.

Assessment of COX-2 Transcriptional Regulation

Methodology for evaluating this compound/salicylate effects on COX-2 gene expression [4]:

- Cell Culture: Human umbilical vein endothelial cells (HUVEC) or human foreskin fibroblasts (HFF) cultured in medium with reduced serum (0.5% FBS) for 24 hours before experimentation to enhance detection sensitivity.

- Treatment Protocol: Pre-incubation with this compound or sodium salicylate (typically 10⁻⁵ to 10⁻³ M) for 30 minutes before stimulation with inflammatory inducers (IL-1β or PMA).

- mRNA Quantification:

- RNA Isolation: Using commercial reagents (e.g., RNA-STAT 60).

- Quantitative RT-PCR: Utilizing specific primers for human COX-2 with calibration curves constructed from genomic RNA standards for absolute quantification.

- Northern Blot Analysis: Alternative method using full-length COX-2 cDNA probes for hybridization.

- Protein Analysis:

- Western Blotting: Using specific anti-COX-2 polyclonal antibodies and enhanced chemiluminescence detection.

- COX Activity Assessment: Prostaglandin E₂ measurement by enzyme immunoassay or HPLC analysis of eicosanoid products from ¹⁴C-arachidonic acid.

- Transcriptional Mechanism Studies:

- Nuclear Run-Off Assays: Isolated nuclei from treated cells incubated with ³²P-GTP to measure nascent transcript synthesis.

- Promoter Activity Assays: Transient transfection with COX-2 promoter-luciferase constructs (-891/+9 region) to measure transcriptional activation.

- Electrophoretic Mobility Shift Assay (EMSA): Evaluation of transcription factor (C/EBPβ, NF-κB) binding to COX-2 promoter sequences using nuclear extracts.

Molecular Dynamics Simulations of this compound-COX Interactions

Computational approaches provide atomic-level insights into this compound's mechanism of action [1] [6]:

Simulation Protocol:

- System Preparation: Crystal structures of COX-1 (PDB: 1Q4G) and COX-2 (PDB: 3NT1) with explicit solvation.

- Docking: Initial positioning of this compound in the active site using Autodock 4.2.

- Molecular Dynamics: Extensive explicit water classical MD simulations with amber99SB force field and Amber11 molecular dynamics package.

- Binding Energy Calculations: Alchemical transformations using free energy perturbation or thermodynamic integration methods.

- QM/MM Simulations: Born-Oppenheimer B3LYP/6-31+G* quantum mechanical/molecular mechanical MD simulations with umbrella sampling for reaction pathway characterization.

- Analysis: Individual residue contributions to transition state stabilization through energy decomposition.

Therapeutic Implications and Clinical Correlations

The molecular mechanisms of this compound action directly inform its diverse clinical applications and dosing strategies. The differential inhibition kinetics between COX-1 and COX-2 underpin the dose-dependent effects observed in clinical practice:

Low-dose this compound (75-100 mg/day): Selectively inhibits platelet COX-1 due to the portal circulation's first-pass exposure and platelets' limited protein synthesis capacity, providing antiplatelet benefits for cardiovascular protection without significant systemic anti-inflammatory effects [3] [7].

Medium to high-dose this compound (325-1000 mg/day): Required to achieve sufficient systemic concentrations to significantly inhibit COX-2 in inflammatory sites, providing analgesic and anti-inflammatory effects for conditions such as rheumatoid arthritis.

The irreversible nature of this compound's COX inhibition creates particularly profound effects in platelets, which lack protein synthesis machinery. A single dose of this compound therefore inhibits platelet function for the entire 7-10 day lifespan of these cells, explaining its potent antithrombotic effects despite rapid clearance from circulation [3].

Emerging evidence suggests that non-COX targets of this compound acetylation may contribute to its chemopreventive properties, particularly for colorectal cancer. Proteomic studies have identified numerous cellular proteins acetylated by this compound, including histones, IKKβ, and other signaling molecules, potentially modulating gene expression and cellular proliferation pathways beyond prostaglandin inhibition [3].

The transcriptional suppression of COX-2 expression by salicylate at therapeutic concentrations provides an additional mechanism for this compound's anti-inflammatory and potentially anticancer effects, particularly given that regular this compound use reduces colorectal cancer incidence by approximately 40% in epidemiological studies [4] [5].

Conclusion

This compound's mechanism of action represents a complex interplay of direct enzymatic inhibition through covalent acetylation and broader effects on inflammatory gene expression. The irreversible acetylation of cyclooxygenase enzymes, particularly the kinetic preference for COX-1 over COX-2, remains the cornerstone of its diverse pharmacological effects. Advanced proteomic approaches now enable precise quantification of COX-2 acetylation, providing direct biomarkers to correlate with functional inhibition of prostanoid biosynthesis. Beyond this canonical mechanism, the transcriptional suppression of COX-2 and other inflammatory genes by this compound and its salicylate metabolite at therapeutic concentrations represents an important additional pathway contributing to its anti-inflammatory and potentially chemopreventive properties.

References

- 1. Mechanistic Insights into a Classic Wonder Drug—this compound [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of cyclooxygenase-2 acetylation and prostanoid... [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond COX -1: the effects of this compound on platelet biology and potential... [link.springer.com]

- 4. Suppression of inducible cyclooxygenase 2 gene ... [pmc.ncbi.nlm.nih.gov]

- 5. Control of COX-2 and iNOS gene expressions by this compound ... [sciencedirect.com]

- 6. Molecular dynamics simulation of this compound dissolution [sciencedirect.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

aspirin and neuroinflammation mechanisms

Molecular Mechanisms of Action

Aspirin's impact on neuroinflammation is mediated through the following key mechanisms, which are summarized in the table below.

| Mechanism | Biological Effect | Key References |

|---|---|---|

| Irreversible COX Inhibition | Acetylates COX-1 (Ser530) and COX-2 (Ser516); irreversible platelet COX-1 inhibition blocks pro-inflammatory thromboxane A2; modified COX-2 produces anti-inflammatory 15-epi-lipoxins. [1] [2] [3] | [1] [2] [3] |

| NF-κB Pathway Modulation | Suppresses activation of NF-κB, a master regulator of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [1] [2] [4] | [1] [2] [4] |

| Antioxidant Effects | Reduces oxidative/nitrosative stress; increases antioxidant enzymes (Cu/Zn-SOD, Mn-SOD, catalase, glutathione peroxidase). [2] [4] [5] | [2] [4] [5] |

| Microglial & Astrocytic Modulation | Decreases activation of microglia (brain immune cells) and reduces pro-inflammatory mediators from astrocytes. [4] [6] [5] | [4] [6] [5] |

The relationship between these primary mechanisms and their downstream effects on neuroinflammation can be visualized in the following pathway.

Quantitative Effects on Inflammatory Biomarkers

Experimental and clinical studies show that this compound modulates key inflammatory and oxidative stress biomarkers, with effects often dependent on dose and duration.

Effects in Clinical and Preclinical Studies

The table below summarizes this compound's quantitative effects on specific biomarkers in human and animal studies.

| Biomarker | Model/Study | This compound Regimen | Observed Effect | Key References |

|---|---|---|---|---|

| MIF & MMP-9 | Humans with silent brain infarcts [6] | 100 mg/day for 3 months | Visfatin: Significantly decreased (1.00 to 0.84 ng/mL). MIF/MMP-9: No significant change. [6] | [6] |

| hs-CRP & IL-6 | Humans with diabesity (T2DM & obesity) [7] | 150 mg vs. 300 mg for 6 months | hs-CRP: Significantly lower with 300 mg at 6 months. IL-6: No significant difference between doses at 6 months. [7] | [7] |

| IL-1β & TNF-α | Rat astrocytes + Aβ1-42 peptide [4] | Low dose (10⁻⁷ M) for 24h | IL-1β & TNF-α: Significant decrease in pro-inflammatory cytokines. [4] | [4] |

| Antioxidant Enzymes (SOD, CAT, GPx) | Aging mice [5] | Low-dose | SOD, CAT, GPx: Significantly increased activity in the olfactory bulb. [5] | [5] |

| Acetylcholinesterase (AChE) | Aging mice [5] | Low-dose | AChE: Significantly reduced activity in the olfactory bulb. [5] | [5] |

Key Experimental Models and Protocols

For researchers aiming to investigate this compound's effects on neuroinflammation, the following established experimental protocols provide a methodological foundation.

Primary Cortical Astrocyte Culture for Alzheimer's Research

This in vitro model is used to study this compound's protective effects against amyloid-beta toxicity. [4]

- Cell Culture: Cortical astrocytes are isolated from rat fetuses (21 days gestation). Cultures are maintained in DMEM with 20% fetal bovine serum and confirmed via GFAP immunostaining. [4]

- Treatment: Cells are treated with oligomeric Aβ1-42 peptide (15 µM) to model Alzheimer's pathology. This compound (10⁻⁷ M) is applied for 24 hours. [4]

- Outcome Measures:

- Viability/Cell Death: MTT assay for viability; Lactate Dehydrogenase (LDH) assay for necrosis. [4]

- Apoptosis: Caspase-3 activity assay; Western blot for Cytochrome C and Smac/Diablo. [4]

- Inflammation/Oxidative Stress: ELISA for IL-1β and TNF-α; Western blot for NF-κB, COX-2, iNOS, and antioxidant proteins (Cu/Zn-SOD, Mn-SOD). [4]

In Vivo Assessment of Olfactory Function and Neurogenesis

This model in aging mice evaluates this compound's impact on neuroregeneration and microglial-mediated inflammation. [5]

- Animal Treatment: Experimental aging mice are treated with low-dose this compound. [5]

- Behavioral Tests:

- Tissue Analysis:

- Neurogenesis: Immunohistochemistry for Doublecortin (DCX+, immature neurons) and BrdU/NeuN (newborn neurons) in the olfactory bulb. [5]

- Neuroinflammation: Immunohistochemistry for Iba-1 positive microglia. [5]

- Biochemistry: Homogenate analysis of antioxidant enzymes (SOD, catalase, GPx) and acetylcholinesterase (AChE) activity. [5]

Clinical Biomarker Study in Silent Brain Infarcts

This human clinical study protocol assesses this compound's effect on specific inflammatory biomarkers. [6]

- Participants: Patients with subcortical silent brain infarcts (SBIs) confirmed by MRI, without a history of acute stroke. [6]

- Intervention: Patients take 100 mg of this compound daily. [6]

- Biomarker Measurement: Plasma levels of MIF, MMP-9, and visfatin are measured at baseline and after 3 months of treatment using quantitative sandwich ELISA kits. [6]

- Analysis: Biomarker levels are compared pre- and post-treatment using Wilcoxon signed-rank test. [6]

Therapeutic Implications for Neurodegenerative Diseases

Evidence from large epidemiological studies and mechanistic research suggests this compound may have therapeutic potential.

- Alzheimer's Disease (AD): A large retrospective cohort study (n=508,107) found that this compound use in patients with Mild Cognitive Impairment (MCI) was associated with a 6.1% reduction in the risk of converting to Alzheimer's dementia (adjusted HR 0.939). This protective effect was more pronounced in individuals aged 65 and older. [8]

- Considerations and Risks: The same study highlighted a significant increased risk of hemorrhagic stroke associated with this compound use, underscoring the critical need for personalized risk-benefit assessment, particularly in younger patients. [8]

Conclusion and Future Directions

Future research should prioritize standardized clinical trials to confirm efficacy and determine optimal dosing. Exploring combination therapies targeting both inflammation and other disease pathways, alongside the development of This compound derivatives with improved safety profiles, represents a compelling direction for drug development.

References

- 1. of action of Mechanism - Wikipedia this compound [en.wikipedia.org]

- 2. This compound: a review of its neurobiological properties and ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 4. Action of low doses of this compound in Inflammation and ... [pmc.ncbi.nlm.nih.gov]

- 5. Low-dose this compound increases olfactory sensitivity in ... [sciencedirect.com]

- 6. This compound modulates inflammatory biomarkers in patients with ... [frontiersin.org]

- 7. Effects of Low and High Doses of this compound on Inflammatory ... [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Effect of this compound use on conversion risk from mild cognitive... [frontiersin.org]

aspirin neuroprotective effects in neuroscience

Core Neuroprotective Mechanisms of Aspirin

This compound exerts neuroprotective effects through multiple interconnected biological pathways. The table below summarizes its primary mechanisms and supporting evidence.

| Mechanism of Action | Biological Pathway / Key Effect | Experimental Evidence / Observed Outcome |

|---|---|---|

| Anti-inflammatory | Irreversible inhibition of COX-1 and COX-2 enzymes; Reduces pro-inflammatory cytokines (TNF-α, IL-6) [1]. | Attenuated neuroinflammation; Reduced microglial activation (Iba-1+ cells) in hippocampus and olfactory bulb [2] [3]. |

| Anti-oxidative Stress | Increases activity of antioxidant enzymes (SOD, Catalase, GPx) [3]. | Protection against oxidative damage in the brain; Decreased oxidative stress parameters in mice olfactory bulb [3]. |

| Enhanced Protein Clearance | Promotes K63-linked ubiquitination; Enhances lysosomal degradation of protein aggregates (e.g., α-synuclein) [4]. | Reduced phosphorylated α-synuclein aggregates in PD mouse models; Improved clearance of toxic proteins in neuronal cultures [4]. |

| Modulation of Neurotransmission | Inhibits acetylcholinesterase (AChE) activity [2] [3]. | Increased acetylcholine levels; Associated with improved memory and olfactory function in aging mice [2] [3]. |

| Promotion of Neurogenesis | Increased expression of Doublecortin (DCX) and BrdU/NeuN double-positive cells [2] [3]. | Enhanced generation of new neurons in hippocampus and olfactory bulb of adult mice [2] [3]. |

Key Quantitative Findings from Preclinical and Clinical Studies

The following tables summarize quantitative data on this compound's efficacy from recent animal and clinical studies.

Table 1: Key Findings from Preclinical In Vivo Studies

| Disease Model | This compound Type & Dose | Key Quantitative Results | Reference |

|---|---|---|---|

| Parkinson's Disease (PD) Rat Model (6-OHDA induced) | NOSH-aspirin (100 mg/kg, oral) | Significant improvement in motor performance; ~70-80% protection of dopaminergic (TH+) neurons; Reduced phosphorylation of JNK, p38, ERK [5]. | [5] |

| PD Mouse Model (α-syn PFF injected) | This compound (6 mg/kg/day, oral) | Significant improvement in motor function (rotarod, open field); Reduced p-α-syn aggregates; Increased K63-ubiquitination in striatum [4]. | [4] |

| Aging Mice (Cognitive & Olfactory Decline) | This compound (60 mg/kg/day, in drinking water) | Enhanced spatial memory (MWM, cued RAM); Improved olfactory discrimination (BFT); Increased DCX+ and BrdU/NeuN+ cells in hippocampus & OB; Reduced AChE activity in blood/OB [2] [3]. | [2] [3] |

| Ischemic Stroke (MCAO in rats) | ASA-DA adduct (20 mg/kg) | Potent neuroprotection against neuronal death; Reduced ischemia-induced gliosis; Maintained antioxidant levels [6]. | [6] |

Table 2: Summary of Clinical Evidence from Recent Retrospective Cohort Studies

| Patient Population & Study Design | This compound Regimen | Key Quantitative Findings on Survival & Safety | Reference |

|---|

| Sepsis-Associated Encephalopathy (SAE) Retrospective (MIMIC-IV) N=2,518 after PSM | In-hospital use (Low-dose & High-dose) | Significantly lower mortality: in-hospital, 30, 60, 90, 180-day. No significant increase in gastrointestinal hemorrhage risk. High-dose group had higher mortality vs. low-dose [7]. | [7] | | Sepsis-Associated Encephalopathy (SAE) Retrospective (MIMIC-IV) N=3,540 after PSM | Use during ICU stay (>48h) | Significantly higher survival rates: 28-day, 90-day, 365-day, 1095-day (p<0.05). No significant difference in ICU length of stay, GI bleeding, or thrombocytopenia. Low-dose (81 mg) showed better long-term survival than high-dose (325 mg) [8]. | [8] |

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from pivotal studies.

Protocol 1: Evaluating Neuroprotective Effects in a Parkinson's Disease Rat Model

This protocol is based on the study demonstrating the efficacy of NOSH-aspirin [5].

- Animal Model: Adult male Wistar rats.

- PD Induction: 6-hydroxydopamine (6-OHDA) was unilaterally injected into the right medial forebrain bundle (MFB) at a dose of 20 μg per rat.

- Treatment Groups:

- Sham/vehicle control group.

- 6-OHDA + Vehicle.

- 6-OHDA + this compound (38 or 100 mg/kg, daily, oral).

- 6-OHDA + NOSH-aspirin (25 or 100 mg/kg, daily, oral, starting 24 hours or 3 days post-lesion).

- Behavioral Testing (Day 12):

- Rotarod Treadmill: Assesses motor coordination and balance.

- Beam Walking Test: Evaluates fine motor coordination and balance.

- Open Field Test: Measures general locomotor activity and anxiety.

- Apomorphine-Induced Rotations: Quantifies dopaminergic asymmetry.

- Histological & Molecular Analysis (Endpoint):

- Immunohistochemistry (IHC): Brain sections are stained for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra.

- Western Blotting: Protein extracts from brain tissue are analyzed to measure the phosphorylation levels of MAPK family proteins (JNK, p38, ERK).

Protocol 2: Assessing Hippocampal Neurogenesis and Memory in Aging Mice

This protocol is adapted from studies showing this compound-enhanced neurogenesis [2] [3].

- Animals: Male BALB/c mice (7-8 months old).

- Treatment: this compound (Disprin) dissolved in drinking water at 60 mg/kg/day for 6 weeks.

- Cell Proliferation Labeling: Bromodeoxyuridine (BrdU) is injected intraperitoneally (50 mg/kg) for 5 consecutive days during the treatment period to label newly dividing neural stem cells.

- Behavioral Test Battery:

- Morris Water Maze (MWM): A classic test for spatial learning and long-term memory. Mice are trained to find a submerged platform using spatial cues. The primary measures are latency to find the platform and time spent in the target quadrant during a probe trial.

- Cued Radial Arm Maze (cued RAM): Assesses working memory. Mice must learn to retrieve food from arms marked by visual cues.

- Novel Object Recognition (NOR): Tests non-spatial recognition memory. The discrimination index is calculated as:

(Time with Novel Object - Time with Familiar Object) / Total Exploration Time.

- Tissue Processing and Analysis:

- Perfusion and Sectioning: Mice are transcardially perfused, and brains are sectioned for immunohistochemistry.

- Immunofluorescence Staining: Brain sections are co-stained with:

- Anti-Doublecortin (DCX) to label immature neurons.

- Anti-BrdU and Anti-NeuN to identify newly generated, mature neurons.

- Microglia Quantification: Staining for Ionized calcium-binding adaptor molecule (Iba)-1 is used to quantify neuroinflammatory status.

Conceptual Workflow and Signaling Pathways

The diagram below illustrates the core neuroprotective signaling pathways and mechanisms of this compound identified from recent research.

This compound's multi-target neuroprotective mechanisms converge on improved neuronal survival and function.

Research Gaps and Future Directions

Despite promising data, several key questions remain and warrant further investigation:

- Optimal Dosing: Clinical and preclinical evidence consistently suggests low-dose this compound (e.g., 81 mg) may be more effective and safer than high-dose for long-term neuroprotection [7] [8]. The biological rationale for this dose-response relationship needs further elucidation.

- Timing and Population: Beneficial effects may be most pronounced in specific patient subgroups, such as those with significant neuroinflammatory pathology (e.g., SAE, coronary heart disease) [7] [8] [9]. The role of this compound in primary prevention of dementia in healthy elderly, however, is not supported by major RCTs like ASPREE [9].

- Novel this compound Derivatives: The development of hybrid compounds like NOSH-aspirin and ASA-DA adduct shows significantly enhanced efficacy compared to standard this compound, presenting a promising avenue for new drug development [5] [6].

- Definitive Clinical Trials: The current strongest clinical evidence comes from large retrospective analyses. Prospective, randomized controlled trials (RCTs) are mandatory to confirm the causal efficacy and safety of this compound for specific neuroprotective indications [10] [8] [9].

References

- 1. This compound: a review of its neurobiological properties and ... [pmc.ncbi.nlm.nih.gov]

- 2. A Mild Dose of this compound Promotes Hippocampal Neurogenesis ... [pmc.ncbi.nlm.nih.gov]

- 3. Low-dose this compound increases olfactory sensitivity in ... [sciencedirect.com]

- 4. This compound for Treating Parkinson's Disease [marinbio.com]

- 5. NOSH-aspirin (NBS-1120) attenuates motor defects and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of a New Synthetic this compound-decursinol ... [journals.plos.org]

- 7. Investigating the role of this compound on the mortality risk ... [frontiersin.org]

- 8. This compound improves short and long term survival outcomes of ... [nature.com]

- 9. This compound Therapy, Cognitive Impairment, and Dementia—A ... [mdpi.com]

- 10. Low-dose acetylsalicylic acid use, its neuroprotective and ... [ukbiobank.ac.uk]

aspirin and bone mineral density systematic review

Mechanisms of Action: How Aspirin May Affect Bone

Experimental studies indicate that this compound influences bone metabolism through a dual regulatory mechanism on bone cells, summarized in the diagram below.

This compound's dual regulation of bone cells [1] [2]

Clinical Evidence from Human Studies

The relationship between this compound use and bone health in humans has been explored through observational studies, a recent large trial, and Mendelian Randomization analysis, with key findings summarized in the table below.

| Study Type / Name | Key Findings on BMD | Key Findings on Fracture Risk |

|---|---|---|

| Systematic Review & Meta-Analysis (2020) [3] | - Associated with higher hip & spine BMD in men and women (non-significant trend). | - 17% lower odds for any fracture (OR 0.83, 95% CI 0.70 to 0.99). |

| Cross-Sectional Study (2022) [4] | - Low-dose this compound users had significantly greater BMD at the total femur, femoral neck, intertrochanter, and lumbar spine (L1). | Not assessed. |

| Randomized Controlled Trial: ASPREE [5] [6] | Not the primary outcome. | - No reduction in fracture risk with low-dose this compound.

- Higher risk of serious falls and fall-related fractures. | | Mendelian Randomization (2025) [7] | - this compound use significantly increased lumbar spine BMD (OR = 4.660).

- No significant effect on BMD at other sites (femoral neck, forearm, heel). | - No significant causal association found between this compound use and fracture risk. |

Overview of Key Experimental Models

The following workflow illustrates the general methodology used in in vitro and in vivo experiments to investigate this compound's effects on bone.

General workflow for investigating this compound's effects on bone [1] [2] [8]

Detailed Experimental Protocols

1. In Vitro Osteoclastogenesis Assay [2]

- Cell Culture: Isolate Bone Marrow-Derived Macrophages (BMMs) from mice or use pre-osteoclast cell lines (e.g., RAW 264.7). Culture with M-CSF (30 ng/ml) to promote survival.

- Differentiation Induction: Stimulate osteoclast differentiation by adding RANKL (50 ng/ml) to the medium.

- This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10-200 μg/mL) throughout the differentiation process.

- Outcome Measurement:

- TRAP Staining: Differentiated osteoclasts are stained for Tartrate-Resistant Acid Phosphatase (TRAP). TRAP-positive multinucleated cells (≥3 nuclei) are counted.

- Resorption Pit Assay: Culture cells on hydroxyapatite-coated plates. After removing cells, the resorbed pit areas are quantified.

- Molecular Analysis: Use Western Blot and PCR to analyze key pathways (NF-κB, MAPK) and osteoclast marker genes (NFATc1, TRAP, Cathepsin K).

2. In Vivo Ovariectomized (OVX) Rat Model [2] [8]

- Animal Model: Use 3-month-old female rats. Perform ovariectomy (OVX) to induce estrogen deficiency and bone loss, with sham surgery as control.

- This compound Administration: After recovery, administer this compound via oral gavage. Common low-dose is ~9-10 mg/kg/day (equivalent to human 100 mg dose). Treatment typically lasts 12 weeks.

- Tissue Collection & Analysis:

- Bone Mineral Density (BMD): Analyze excised femora or lumbar vertebrae using Dual-energy X-ray Absorptiometry (DXA) or micro-Computed Tomography (micro-CT).

- Micro-CT: Assess 3D bone microarchitecture (trabecular bone volume fraction, thickness, number, separation).

- Biomechanical Testing: Perform a three-point bending test on the femur to determine bone strength (ultimate load, stiffness).

- Serum Biomarkers: Measure bone turnover markers (e.g., osteocalcin for formation, TRACP-5b for resorption) via ELISA.

Interpretation and Research Gaps

- BMD vs. Fracture Risk: The disconnect between improved BMD and the lack of fracture risk reduction is a critical area of investigation. The ASPREE trial suggests that this compound might increase the risk of falls, which could offset any potential benefit from stronger bones [5] [6]. Furthermore, bone strength depends on factors beyond BMD, such as bone quality and microarchitecture, which may not be positively impacted by this compound [8].

- Dosage Dependence: Effects appear to be dose-dependent. Low doses may promote bone formation, while high anti-inflammatory doses might inhibit it [2].

- Need for Prospective Trials: The current evidence is largely from observational, animal, or cellular studies. The ASPREE trial provides high-quality RCT data but specifically in healthy older adults, and its findings require confirmation in other populations [5].

References

- 1. A Review on the Relationship between this compound and Bone ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound prevents estrogen deficiency-induced bone loss by ... [josr-online.biomedcentral.com]

- 3. This compound and fracture risk: a systematic review ... [pmc.ncbi.nlm.nih.gov]

- 4. Low dose this compound associated with greater bone mineral ... [nature.com]

- 5. A randomised controlled trial of low-dose this compound for the ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Use and Bone Health: Unpacking the Controversy [rheumatologyadvisor.com]

- 7. Application of Mendelian randomization analysis to explore ... [hereditasjournal.biomedcentral.com]

- 8. This compound prevents bone loss with little mechanical ... [sciencedirect.com]

Comprehensive Technical Analysis: Aspirin as a Potential Therapeutic for Inflammaging

Executive Summary

Inflammaging, the age-associated chronic low-grade inflammation, represents a fundamental biological process underlying multiple aging-related diseases. This technical review synthesizes emerging evidence on aspirin's potential to modulate key inflammaging pathways through both COX-dependent and COX-independent mechanisms. While extensive clinical evidence supports this compound's cardioprotective effects, recent investigations have revealed novel anti-inflammaging properties including epigenetic modulation, stemness regulation, and microbiome modification. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of molecular mechanisms, experimental protocols, and translational considerations for harnessing this compound's anti-inflammaging potential. Critical research gaps remain in optimizing dosing regimens, validating biomarkers, and establishing safety profiles specifically for anti-inflammaging applications in older populations.

Introduction to Inflammaging and this compound's Potential Role

Inflammaging describes the persistent, low-grade inflammatory state that develops with advanced age and contributes significantly to age-related functional decline and disease pathogenesis. This phenomenon is characterized by elevated circulating levels of pro-inflammatory cytokines such as IL-6, TNF-α, and CRP, which create a systemic environment conducive to the development of cardiovascular disease, neurodegenerative disorders, metabolic dysfunction, and frailty. The molecular drivers of inflammaging are multifactorial, including cellular senescence, mitochondrial dysfunction, epigenetic alterations, and loss of proteostasis.

The anti-inflammatory properties of this compound (acetylsalicylic acid) have been extensively characterized in acute inflammatory contexts, but recent evidence suggests potential applicability to chronic age-associated inflammation. This compound's well-established cyclooxygenase (COX) inhibition provides a foundational mechanism for reducing prostaglandin-mediated inflammation. However, emerging research has revealed additional molecular pathways through which this compound may modulate fundamental aging processes, positioning it as a promising candidate for inflammaging intervention. These include recently discovered effects on epigenetic regulation, cellular stemness, and microbiome composition that extend beyond traditional COX-mediated anti-inflammatory activities.

Molecular Mechanisms of Action

COX-Dependent Pathways

The canonical mechanism of this compound's anti-inflammatory action involves irreversible acetylation of cyclooxygenase enzymes, particularly the inducible COX-2 isoform that is upregulated in inflammatory states. This acetylation permanently inhibits prostaglandin synthesis, reducing the production of key inflammatory mediators including prostaglandin E2 (PGE2). The age-related increase in systemic PGE2 contributes to inflammaging through multiple pathways, including immune cell activation and tissue-level inflammation. This compound's COX-2 inhibition also shifts eicosanoid metabolism toward the production of specialized pro-resolving mediators (SPMs) such as This compound-triggered lipoxins (ATLs), which actively promote inflammation resolution rather than simply suppressing inflammatory responses [1] [2].

Table 1: COX-Dependent Anti-Inflammatory Mechanisms of this compound

| Molecular Target | Biochemical Effect | Downstream Consequences | Relevance to Inflammaging |

|---|---|---|---|

| COX-1 (platelets) | Irreversible acetylation | Reduced thromboxane A2, decreased platelet aggregation | Lower microvascular inflammation, reduced thrombotic risk |

| COX-2 (inflammatory cells) | Irreversible acetylation | Decreased PGE2, PGD2, and other prostaglandins | Reduced chronic tissue inflammation, immune modulation |

| Prostaglandin-endoperoxide synthase | Enzyme modification | Production of this compound-triggered lipoxins and resolvins | Enhanced inflammation resolution, not just suppression |

| Arachidonic acid metabolism | Substrate shunting | Shift toward lipoxygenase pathway metabolites | Altered balance of pro-inflammatory and pro-resolving mediators |

COX-Independent Pathways

Recent investigations have revealed that this compound exerts significant anti-inflammatory effects through mechanisms independent of COX inhibition. One particularly relevant pathway for inflammaging involves epigenetic regulation through modulation of histone methylation. This compound has been demonstrated to reduce expression of histone demethylases KDM6A and KDM6B, leading to increased H3K27me3 methylation at promoters of inflammation-related stemness genes such as ICAM3. This epigenetic silencing of pro-inflammatory gene networks represents a novel mechanism connecting this compound exposure to reduced cellular inflammation and stemness properties in aging tissues [3].

Additionally, this compound modulates inflammatory signaling pathways through COX-independent effects on transcription factors including NF-κB and AP-1, which are key regulators of age-related inflammation. These pathways influence the expression of numerous genes encoding cytokines, chemokines, and adhesion molecules that contribute to the inflammaging phenotype. The relative contributions of COX-dependent versus COX-independent mechanisms to this compound's overall anti-inflammaging effects remain an active area of investigation.

Inflammaging-Specific Molecular Pathways

This compound appears to influence several processes specifically implicated in inflammaging pathogenesis. The NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and promotes maturation of IL-1β and IL-18, is increasingly recognized as a key contributor to age-related inflammation. Preliminary evidence suggests this compound may suppress NLRP3 inflammasome activation, potentially through mitochondrial stabilization and reduced reactive oxygen species production. This compound also modulates cellular senescence and the associated senescence-associated secretory phenotype (SASP), which represents a major source of pro-inflammatory mediators in aging tissues. These emerging pathways expand this compound's potential mechanistic repertoire beyond traditional inflammatory cascades to target fundamental aging processes.

Figure 1: Molecular Mechanisms of this compound in Inflammaging Modulation

Therapeutic Evidence Across Physiological Systems

Musculoskeletal Aging and Frailty

The association between chronic inflammation and musculoskeletal decline provides a compelling rationale for investigating this compound's potential benefits on age-related frailty and bone health. A comprehensive analysis of the Physicians' Health Study revealed that long-term regular this compound use (>60 days per year) was associated with a 15% reduction in frailty prevalence (OR 0.85, 95% CI 0.76-0.96) among older men. This association persisted after adjustment for multimorbidity and health behaviors, suggesting a potentially independent effect on frailty development. The anti-inflammatory properties of this compound are hypothesized to mitigate the inflammatory underpinnings of frailty, particularly when initiated in midlife rather than advanced age [4] [5].

Bone health represents another inflammaging-relevant domain where this compound may exert protective effects. A systematic review and meta-analysis of observational studies found this compound use associated with a 17% reduction in fracture odds (OR 0.83, 95% CI 0.70-0.99) across six studies including 511,390 participants. Additionally, modest but consistent increases in bone mineral density (BMD) were observed at both hip and lumbar spine sites in this compound users compared to non-users, though these differences did not always reach statistical significance. The proposed mechanism involves this compound's inhibition of prostaglandin-mediated bone resorption, which becomes increasingly dysregulated with advancing age [6].

Table 2: Evidence for this compound's Effects on Age-Related Conditions

| Condition | Study Design | Population | Key Findings | Magnitude of Effect |

|---|---|---|---|---|

| Frailty | Prospective cohort (PHS) | 12,101 men ≥60 years | Inverse association with regular this compound use | OR 0.85 (0.76-0.96) |

| Fracture Risk | Systematic review & meta-analysis | 511,390 participants across 6 studies | Reduced odds of any fracture | OR 0.83 (0.70-0.99) |

| Bone Mineral Density | Observational studies | 9,686 women; 4,137 men | Higher BMD at hip and spine | SMD 0.03-0.08 (non-significant) |

| Cancer Stemness | Preclinical models | Breast, lung, liver cancer cells | Reduced ALDH+ subpopulation, sphere formation | 40-60% reduction in stemness markers |

| Oral Microbiome | RCT pilot study | 50 healthy adults | Favorable shifts in inflammatory taxa | Increased Neisseria/Streptococcus; Decreased Prevotella/Fusobacterium |

Cellular Stemness and Carcinogenesis

The relationship between chronic inflammation and cancer development is well-established, with inflammaging creating a tissue microenvironment conducive to malignant transformation. This compound's chemopreventive properties have been partially attributed to effects on cancer stemness - the capacity of cancer cells to self-renew and generate heterogeneous tumors. Preclinical investigations demonstrate that this compound treatment diminishes multiple cancer stemness properties, including reductions in ALDH+ subpopulations (40-60% decrease), side population cells, chemo-resistance, and sphere formation capacity across breast, lung, and liver cancer models. These effects were associated with downregulation of inflammation-related stemness genes, particularly ICAM3, through epigenetic mechanisms involving H3K27 methylation [3].

In vivo studies further support this compound's anti-stemness effects, demonstrating reduced tumor growth, decreased metastasis, and prolonged survival in mouse models. Combination approaches pairing this compound with HDM inhibitors, Src/PI3K pathway inhibitors, or ICAM3 blockade showed enhanced efficacy compared to single-agent interventions. These findings suggest that this compound's modulation of inflammatory signaling pathways disrupts the critical intersection between inflammation and stemness maintenance in cancer cells, potentially representing a broader mechanism relevant to age-related tissue dysfunction.

Microbiome Modulation

The oral and gut microbiomes undergo significant changes with aging, including shifts toward pro-inflammatory bacterial taxa that contribute to systemic inflammaging. A recent randomized controlled trial investigated this compound's effects on the oral microbiome, revealing significant modifications in the abundance of inflammation-associated bacterial genera after six weeks of daily 325 mg this compound. Specifically, this compound intervention led to increased relative abundance of Neisseria, Streptococcus, Actinomyces, and Rothia alongside decreases in Prevotella, Veillonella, Fusobacterium, and Porphyromonas - taxa previously associated with inflammatory bowel diseases and colorectal cancer. The Neisseria-to-Fusobacterium ratio emerged as a potential marker of this compound's microbiome-modulating effects [7].

These microbiome shifts may represent an indirect mechanism through which this compound influences inflammaging, as the observed taxonomic changes favor a less inflammatory microbial profile. The translocation of oral bacteria to the gut and subsequent immune activation represents a potential pathway linking oral dysbiosis to systemic inflammation. By modifying the oral microbiome composition, this compound may reduce this source of chronic immune stimulation, thereby attenuating one driver of inflammaging.

Experimental Approaches and Methodologies

Assessing Cancer Stemness Properties

Evaluation of this compound's effects on cellular stemness requires a multifaceted experimental approach. The Aldefluor assay provides a validated method for quantifying the ALDH+ stem-like subpopulation. Following this compound treatment (typically 24 hours at doses ranging 0.5-30mM depending on cell line), approximately 2.5×10⁵ cells are suspended in Aldefluor buffer containing the ALDH substrate and incubated for 60 minutes at 37°C. Control samples should be treated with the ALDH inhibitor DEAB to establish background fluorescence. Analysis is performed using flow cytometry, with the ALDH+ population identified by increased fluorescence in the FITC channel [3].

The side population assay identifies cells with enhanced drug efflux capacity, a characteristic of stem-like cells. After this compound treatment, 1×10⁶ cells/ml are stained with Hoechst 33342 dye (7-10μg/ml depending on cell line) with or without the ABC transporter inhibitor fumitremorgin C (10μM). Cells are incubated for 90 minutes at 37°C with intermittent mixing, then analyzed by flow cytometry using ultraviolet excitation. The side population is identified as the Hoechst-low population that disappears with FTC inhibition. For sphere formation assays, cells are cultured in serum-free medium supplemented with growth factors on ultra-low attachment plates at clonal density (500 cells/well), with this compound maintained throughout the culture period. Sphere number and size are quantified after 7-14 days [3].

Microbiome Analysis Protocols

The investigation of this compound's effects on microbial communities requires standardized collection and processing methodologies. In recent trials, oral tongue swabs were collected at baseline and post-intervention using standardized synthetic swabs, stored at -80°C until processing. DNA extraction typically employs commercial kits with mechanical and enzymatic lysis steps to ensure comprehensive cell disruption. For 16S rRNA sequencing, the V4 hypervariable region is amplified using barcoded primers, followed by sequencing on platforms such as Illumina MiSeq. Bioinformatic processing generally involves quality filtering, OTU clustering at 97% similarity, taxonomic assignment using reference databases (Greengenes or SILVA), and normalization before comparative analyses [7].

Analytical approaches should include both alpha-diversity (within-sample richness/evenness) and beta-diversity (between-sample composition) measures. Differential abundance testing for pre-specified taxa of interest can be performed using linear mixed models or similar approaches that account for within-subject pairing. For interventional studies, randomization and blinding are essential, along with careful control of confounders such as recent antibiotic use, concomitant medications, and oral hygiene practices. The inclusion of a placebo control group accounts for temporal changes unrelated to this compound intervention.

Molecular Profiling Techniques

Comprehensive assessment of this compound's effects on inflammatory pathways requires integration of multiple molecular profiling techniques. Eicosanoid profiling using liquid chromatography-mass spectrometry (LC-MS/MS) provides quantitative measures of prostaglandins, leukotrienes, and specialized pro-resolving mediators in biological fluids such as urine and plasma. For example, urinary PGE-M (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid) serves as a stable metabolite reflecting systemic PGE2 production and can be normalized to creatinine excretion [7].

Epigenetic analyses should include chromatin immunoprecipitation (ChIP) assays for histone modifications such as H3K27me3 at promoters of inflammation-related genes. Combined with RNA sequencing, this approach can link epigenetic changes to transcriptional outcomes. For protein-level assessment, Western blotting for histone demethylases (KDM6A/B) and enzyme activity assays for HDACs provide mechanistic insights. Flow cytometric analysis of platelet-leukocyte aggregates and platelet activation markers (P-selectin, activated GPIIb-IIIa) can assess this compound's effects on cellular interactions in inflammation.

Figure 2: Experimental Approaches for Evaluating this compound's Anti-Inflammaging Effects

Research Gaps and Translational Considerations

Unresolved Mechanistic Questions

Despite advancing understanding of this compound's potential anti-inflammaging properties, significant mechanistic uncertainties remain. The relative contributions of COX-dependent versus COX-independent pathways to overall anti-inflammaging effects require further elucidation, particularly in human tissues. The relationship between this compound's epigenetic effects and functional outcomes in aging tissues represents another critical knowledge gap. While preclinical models demonstrate this compound-mediated changes in histone methylation and gene expression, the translational relevance to human aging needs verification. Additionally, the temporal aspects of this compound exposure - including critical questions about initiation timing, duration, and potential discontinuation effects - remain largely unexplored in the context of inflammaging modulation.

The dose-response relationships for this compound's anti-inflammaging effects represent a particularly challenging gap. The optimal dosing for COX-independent mechanisms may differ substantially from established cardioprotective regimens. For instance, epigenetic effects observed in cancer models often required millimolar concentrations, far exceeding typical plasma levels achieved with standard low-dose this compound regimens. Whether tissue accumulation, prolonged exposure, or alternative dosing strategies can overcome these disparities remains unknown. Furthermore, the relationship between this compound dose and microbiome modulation has not been systematically explored.

Clinical Trial Considerations

Designing clinical trials to evaluate this compound's effects on inflammaging presents unique methodological challenges. Endpoint selection requires careful consideration, as traditional inflammatory biomarkers (CRP, IL-6) may not fully capture relevant biological effects. Composite measures incorporating functional assessments, imaging, molecular profiling, and clinical outcomes may provide more comprehensive evaluation. Trial populations should include participants across the adult lifespan to address critical questions about timing of intervention, with special attention to risk-benefit considerations in older adults where this compound's bleeding risk is elevated.

The ASPREE trial highlighted the importance of age-specific risk-benefit assessment, finding no net benefit for this compound in healthy older adults (≥70 years) and suggesting possible harm. This underscores the need to identify subpopulations most likely to benefit from this compound's anti-inflammaging effects while minimizing risks. Potential stratification approaches might incorporate inflammatory biomarkers, genetic polymorphisms in drug metabolism pathways, or microbiome characteristics. Trial durations must be sufficient to detect meaningful changes in age-related functional decline, likely requiring multi-year interventions with careful safety monitoring.

Conclusion and Future Directions

The accumulating evidence supporting this compound's potential anti-inflammaging effects through multiple molecular mechanisms warrants systematic investigation in well-designed preclinical and clinical studies. The pleiotropic nature of this compound's actions - spanning prostaglandin inhibition, epigenetic modulation, stemness regulation, and microbiome modification - provides a compelling rationale for its evaluation as a multifaceted intervention for age-related chronic inflammation. However, the translation of these mechanistic insights to clinical application requires careful consideration of the risk-benefit balance, particularly in older populations where bleeding risk is substantial.

Future research should prioritize human studies that directly evaluate this compound's effects on inflammaging-relevant pathways, incorporating validated biomarkers and functional outcomes. The development of personalized approaches based on inflammatory status, genetic background, and microbiome characteristics could optimize the therapeutic index. Combination strategies pairing this compound with other interventions targeting complementary aging mechanisms may synergistically address the multidimensional nature of inflammaging. As our understanding of the fundamental biology of aging advances, this compound's place in the therapeutic armamentarium against age-related functional decline will become increasingly defined.

References

- 1. Salicylic Acid (this compound) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The mechanism of action of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. mediates histone methylation that inhibits inflammation-related... This compound [stemcellres.biomedcentral.com]

- 4. Association Between Long-Term this compound Use and Frailty in ... [pmc.ncbi.nlm.nih.gov]

- 5. Does Long-Term Regular this compound Use Prevent Frailty? [brighamhealthonamission.org]

- 6. and fracture risk: a systematic review and exploratory... This compound [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of this compound Intervention on Inflammation ... [mdpi.com]

Comprehensive Technical Guide: Basic Pharmacology of Acetylsalicylic Acid

Then, I will now begin writing the main body of the whitepaper.

Introduction and Historical Perspective

Acetylsalicylic acid (ASA), commonly known as aspirin, represents one of the most extensively utilized pharmaceutical compounds in medical history, with current global consumption estimated at approximately 44,000 tons annually (equivalent to 120 billion tablets) [1]. This remarkable agent bridges ancient therapeutic practices with modern pharmacology, dating back to 1534 BC when willow bark containing salicin was documented in the Ebers Papyrus for analgesic purposes [1]. The journey to modern this compound began in 1859 when Hermann Kolbe first chemically described and synthesized salicylic acid, followed by Felix Hoffman's landmark synthesis of a pure, stable form of ASA on August 10, 1897—a date recognized as the "birthday" of this compound [1]. Bayer subsequently patented ASA in 1900 (U.S. Patent No. 644077), marking the beginning of its commercial success and eventual status as the most popular drug of the modern era [1].

The fundamental understanding of ASA's mechanism of action remained elusive for decades until the groundbreaking work of John Vane in 1971, which revealed that this compound exerts its effects through inhibition of prostaglandin synthesis [2]. This discovery, which earned Vane, Samuelsson, and Bergström the Nobel Prize, represented a paradigm shift in understanding NSAIDs and opened new avenues for therapeutic applications [1]. The subsequent discovery in the 1950s by Lawrence Craven of ASA's anticoagulant properties further expanded its clinical utility, transforming it from a simple analgesic to a cornerstone of cardiovascular disease prevention [1]. Today, ASA remains one of the most studied drugs globally, with over 70,694 PubMed-indexed articles and 1,360,000 scientific papers referencing it in Google Scholar, testament to its enduring scientific and clinical importance [1].

Mechanism of Action: Molecular Targets and Signaling Pathways

Core Cyclooxygenase Inhibition Mechanism

The primary pharmacological action of acetylsalicylic acid centers on its irreversible inhibition of the cyclooxygenase (COX) enzyme, specifically through acetylation of a serine residue (Ser530 in COX-1, Ser516 in COX-2) within the active site [2] [3]. This molecular interaction fundamentally distinguishes ASA from other non-steroidal anti-inflammatory drugs (NSAIDs) that typically produce reversible competitive inhibition of the same enzyme [3]. The acetylation reaction permanently disrupts the enzyme's ability to convert arachidonic acid to prostaglandin H2 (PGH2), the pivotal precursor for multiple prostanoid signaling molecules including thromboxanes, prostacyclin, and various prostaglandins [2].

The differential sensitivity of COX isoenzymes to ASA inhibition underlies its diverse therapeutic effects. COX-1, constitutively expressed in most tissues, supports homeostatic functions including gastric cytoprotection, renal blood flow regulation, and platelet thromboxane A2 (TXA2) production [2]. In contrast, COX-2 is predominantly induced at sites of inflammation by cytokines and growth factors, generating prostanoids that mediate pain, fever, and inflammatory responses [2]. ASA exhibits remarkable selectivity toward COX-1, with an IC50 ratio (COX-2/COX-1) of 166, meaning COX-1 is significantly more sensitive to inhibition than COX-2 [4]. This differential inhibition forms the mechanistic basis for low-dose this compound regimens (75-100 mg daily) that effectively suppress platelet TXA2 production while largely sparing endothelial prostacyclin (PGI2) synthesis [4].

Table 1: Cyclooxygenase Isoenzyme Characteristics and ASA Sensitivity

| Parameter | COX-1 | COX-2 |

|---|---|---|

| Expression Pattern | Constitutive | Inducible (inflammatory stimuli) |

| Primary Functions | Homeostasis: gastric protection, renal blood flow, platelet aggregation | Inflammation: pain, fever, edema |

| ASA IC50 | 1.67 µM [1] | 278 µM [1] |

| Inhibition Type | Irreversible (Ser530 acetylation) | Irreversible (Ser516 acetylation) |

| Clinical Relevance | Antiplatelet effect (low dose) | Anti-inflammatory effect (high dose) |

Additional Molecular Targets and Signaling Pathways

Beyond its canonical COX inhibition, ASA influences several other signaling pathways that contribute to its diverse pharmacological effects. Research has revealed that ASA can activate p38 and MEK1/2 mitogen-activated protein kinases (MAPKs), which appears to mediate its anti-viral effects against hepatitis C virus and potentially other flaviviruses [5]. In endometrial stem cells, ASA suppresses key pro-survival signaling pathways—specifically Akt and ERK1/2—through upregulation of SERPINB2 (plasminogen activator inhibitor type 2), resulting in inhibition of stem cell functions related to regenerative capacity [6]. This novel mechanism may explain some of the controversial findings regarding ASA's effects on endometrial receptivity and implantation success.

The redirection of arachidonic acid metabolism through the lipoxygenase pathway following COX inhibition leads to the production of This compound-triggered lipoxins, resolvins, and maresins [3]. These specialized pro-resolving lipid mediators actively promote the resolution of inflammation rather than simply blocking its initiation, representing an additional mechanism contributing to ASA's anti-inflammatory efficacy. Furthermore, ASA has been shown to inhibit nuclear factor kappa B (NF-κB) signaling, albeit through mechanisms that remain partially characterized, which may contribute to its chemopreventive properties observed in colorectal and other cancers [5].

Figure 1: ASA's Primary Mechanism of Action Through COX Inhibition - This diagram illustrates ASA's irreversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) and subsequent prostanoid production.

Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, Metabolism, and Excretion

ASA demonstrates formulation-dependent absorption characteristics, with liquid preparations and soluble formulations achieving more rapid absorption compared to standard tablets [3]. Following oral administration, ASA is primarily absorbed in the stomach and upper small intestine via passive diffusion of the non-ionized form, facilitated by the acidic environment (pKa 3.5) [3]. The absolute bioavailability of conventional oral ASA ranges between 40-50% for the intact prodrug due to extensive pre-systemic metabolism (hydrolysis) in the gastrointestinal mucosa and liver [4]. Peak plasma concentrations (Cmax) of ASA occur approximately 30-40 minutes after oral administration, though this can be significantly delayed during migraine attacks or with enteric-coated formulations [7].

Once absorbed, ASA undergoes rapid enzymatic hydrolysis to salicylic acid (the active metabolite) by esterases in the plasma, liver, and erythrocytes [3]. The mean half-life of intact ASA is remarkably short—only 2.8 minutes in the initial distribution phase and 15 minutes in the elimination phase—while salicylic acid exhibits a considerably longer half-life of 2-3 hours at low antiplatelet doses, extending to 15-30 hours at high anti-inflammatory doses due to saturable metabolism [4] [3]. Salicylic acid is predominantly metabolized in the liver through conjugation with glycine to form salicyluric acid and with glucuronic acid to form phenolic and acyl glucuronides, with these metabolites excreted in urine along with unchanged salicylic acid [3]. The elimination kinetics follow Michaelis-Menten saturation, transitioning from first-order to zero-order kinetics at higher therapeutic doses [3].

Table 2: Comparative Pharmacokinetic Parameters of Acetylsalicylic Acid Formulations

| Parameter | Oral ASA (500 mg) | IV ASA (500 mg) | Mini-Tablets (10 mg) | Inhalable DPI |

|---|---|---|---|---|

| Tmax (ASA) | 30-40 min [4] | 5 min [4] | Similar to powder [8] | Not specified |

| Cmax (ASA) | 5.51 µg/mL (650 mg) [4] | 11.23× higher (dose-corrected) [4] | 0.41 mg/L (10 mg) [8] | Not specified |

| AUC0-∞ (ASA) | Reference | 2.03× higher (dose-corrected) [4] | 0.61 mg·h/L (10 mg) [8] | Superior to oral [9] |

| T½ (ASA) | 32 min [4] | 15 min (elimination phase) [4] | Not specified | Not specified |

| Bioavailability | 40-50% [4] | 100% [4] | Equivalent to powder [8] | Enhanced lung retention [9] |

| Onset of Action | ~60 min [4] | <5 min [4] | Similar to powder [8] | Rapid (minutes) [9] |

Pharmacodynamics and Dose-Response Relationships

The pharmacodynamic effects of ASA are dose-dependent and reflect its differential inhibition of COX isoenzymes in various tissues. At very low doses (30-50 mg daily), ASA preferentially inhibits platelet COX-1 due to the first-pass effect in portal circulation, significantly reducing thromboxane A2 synthesis and platelet aggregation with minimal systemic effects [4]. Standard antiplatelet dosing (75-100 mg daily) achieves complete (>95%) inhibition of thromboxane B2 (TXB2) production within 3-5 days of repeated administration, producing an irreversible antiplatelet effect that persists for the 7-10 day lifespan of platelets [4] [3].

Intermediate doses (325-650 mg) provide effective analgesia and antipyresis through partial inhibition of COX-2 in the central nervous system and peripheral sites of inflammation, while high doses (3-5 g daily) are required for full anti-inflammatory activity in rheumatoid arthritis and other inflammatory conditions, reflecting the need for substantial COX-2 inhibition in inflamed tissues [2] [3]. Importantly, the relationship between COX inhibition and clinical effect is not linear—near-maximal antiplatelet effects are achieved with doses as low as 30-50 mg daily, while anti-inflammatory benefits continue to increase up to plasma salicylate concentrations of 150-300 µg/mL [3].

Figure 2: ASA Pharmacokinetic Pathway - This diagram illustrates the absorption, distribution, metabolism, and excretion of ASA, highlighting the rapid hydrolysis to salicylic acid and differential COX inhibition based on dosage.

Intravenous ASA administration achieves more rapid and consistent platelet inhibition compared to oral formulations, with complete inhibition of platelet aggregation demonstrated within 5 minutes of IV administration versus 60 minutes with oral dosing [4]. This pharmacodynamic advantage is particularly relevant in acute coronary syndromes and perioperative settings where rapid antiplatelet effects are critical. At 5 minutes post-IV administration, the mean reduction in arachidonic acid-induced thromboxane B2 synthesis exceeds 99%, significantly outperforming oral administration during the critical first hour after dosing [4].

Emerging Research and Novel Applications

Novel Formulations and Delivery Systems

Recent pharmaceutical development has focused on optimizing ASA delivery through innovative formulations that enhance efficacy while reducing adverse effects. Inhalable dry powder formulations represent a particularly promising advancement, leveraging the large alveolar surface area for rapid systemic absorption or localized lung effects [9]. These formulations utilize nano spray-drying techniques with excipients like leucine to produce particles with optimal aerodynamic properties (1-5 µm mass median aerodynamic diameter) for deep lung deposition [9]. Pharmacokinetic studies demonstrate that inhalable ASA achieves faster presentation in systemic circulation and enhanced lung retention compared to oral administration, despite a fourfold lower pulmonary dose [9]. This delivery approach shows particular promise for pulmonary conditions such as tuberculosis, influenza, and potentially COVID-19, where ASA's anti-inflammatory and anti-thrombotic properties may provide adjunctive benefits [9].

Pediatric formulations have also seen significant innovation, with 3-mm mini-tablets emerging as a solution to overcome the palatability issues associated with powder formulations in children, particularly those with Kawasaki disease requiring long-term antiplatelet therapy [8]. Bioequivalence studies demonstrate comparable pharmacokinetic parameters between mini-tablets and powder formulations, with no significant differences in Cmax (5.03 ± 0.97 mg/L vs. 4.80 ± 0.79 mg/L for salicylic acid) or AUC0-12 (18.9 ± 4.59 mg·h/L vs. 18.0 ± 3.03 mg·h/L) [8]. These developments address the WHO recommendation favoring solid oral preparations for pediatric populations by improving stability, eliminating potentially toxic excipients common in liquid formulations, and reducing medication errors associated with complex preparation steps [8].

Non-Cardiovascular Applications and Drug Repositioning

Beyond its established cardiovascular indications, ASA demonstrates promising effects across multiple therapeutic areas that are currently under investigation. In oncology, substantial evidence supports ASA's chemopreventive potential, particularly for colorectal cancer, with ongoing research exploring effects on breast and prostate malignancies [10]. Proposed mechanisms include COX-dependent modulation of prostaglandin signaling and COX-independent effects on signaling pathways such as NF-κB and WNT/β-catenin [10].

In infectious diseases, ASA exhibits antiviral properties against hepatitis C virus (HCV), reducing HCV RNA and protein expression by approximately 58% through COX-2 signaling pathway modulation in replicon cell culture systems [5]. This effect appears mediated through inhibition of COX-2 expression and activation of p38 and MEK1/2 MAP kinases, suggesting potential adjuvant applications in chronic HCV infection management [5].

Reproductive medicine presents a more complex picture, with research revealing that ASA directly inhibits various human endometrial stem cell functions related to regenerative capacity—including self-renewal, migration, and differentiation—through SERPINB2 upregulation and subsequent suppression of Akt and ERK1/2 signaling pathways [6]. These findings potentially explain the conflicting clinical data regarding ASA's efficacy in improving endometrial receptivity and pregnancy outcomes, highlighting the nuanced balance between ASA's beneficial vascular effects and potential inhibitory effects on endometrial regeneration [6].

Table 3: Emerging Applications and Research Directions for Acetylsalicylic Acid

| Therapeutic Area | Proposed Mechanism | Research Status | Key Findings |

|---|---|---|---|

| Colorectal Cancer Prevention | COX-2 inhibition, NF-κB suppression, platelet effect modulation [10] | Large-scale clinical trials | 20-40% risk reduction in observational studies [10] |

| Hepatitis C Infection | COX-2 downregulation, p38/MEK1/2 MAPK activation [5] | Preclinical (replicon systems) | 58% reduction in HCV RNA and protein expression [5] |

| Endometrial Receptivity | SERPINB2-mediated inhibition of Akt/ERK1/2 signaling in endometrial stem cells [6] | Preclinical (in vitro and animal models) | Inhibition of stem cell regenerative functions [6] |

| Respiratory Conditions | COX-1 inhibition in platelets, inflammatory mediator modulation [9] | Clinical trials for COPD, asthma | Reduced COPD exacerbation mortality; safe in mild-moderate asthma [9] |

| Pulmonary Delivery | Enhanced local lung concentration, reduced systemic exposure [9] | Phase 1 clinical trials | Superior efficacy for antiplatelet therapy vs oral [9] |

Experimental Methodologies

Pharmacokinetic Study Protocols